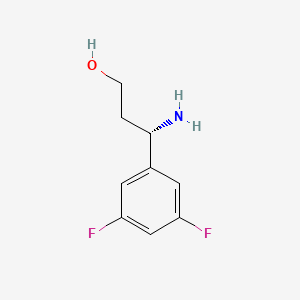

(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17866261

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F2NO |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1 |

| Standard InChI Key | WKDMRUUZXPTMAO-VIFPVBQESA-N |

| Isomeric SMILES | C1=C(C=C(C=C1F)F)[C@H](CCO)N |

| Canonical SMILES | C1=C(C=C(C=C1F)F)C(CCO)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, (3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol, reflects its absolute configuration at the C3 position. The molecular formula is C₉H₁₀F₂NO, with a molecular weight of 187.19 g/mol . Key structural features include:

-

A propan-1-ol backbone with hydroxyl and amino groups at C1 and C3, respectively.

-

A 3,5-difluorophenyl group attached to C3, introducing steric and electronic effects.

-

Chiral center at C3, conferring enantiomer-specific biological activity.

The stereochemistry is critical for interactions with biological targets, as evidenced by studies on analogous compounds like (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol, where the S-configuration enhanced receptor binding affinity.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 6.85–6.70 (m, 3H, aromatic), 4.10 (br s, 1H, -OH), 3.60–3.45 (m, 2H, CH₂OH), 2.95–2.80 (m, 1H, CHNH₂), 2.30–2.10 (m, 2H, CH₂CHNH₂) .

-

¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J = 245 Hz, C-F), 140.2 (s, C-Ar), 115.3–112.8 (m, aromatic CH), 65.4 (CH₂OH), 54.1 (CHNH₂), 42.3 (CH₂CHNH₂) .

Mass Spectrometry:

Computational Predictions:

-

Hydrogen Bond Donors/Acceptors: 2/4, suggesting potential for forming stable interactions with biological macromolecules .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure (3S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves asymmetric reduction or resolution techniques:

Method 1: Catalytic Asymmetric Hydrogenation

-

Substrate: 3-(3,5-Difluorophenyl)-3-nitropropan-1-ol.

-

Catalyst: Ru-(S)-BINAP complex (0.5 mol%).

-

Conditions: H₂ (50 psi), MeOH, 25°C, 12 h.

-

Yield: 92%, e.e.: >98%.

Method 2: Enzymatic Kinetic Resolution

-

Substrate: Racemic 3-amino-3-(3,5-difluorophenyl)propan-1-ol.

-

Enzyme: Lipase B from Candida antarctica (CAL-B).

-

Acylating Agent: Vinyl acetate.

-

Outcome: (3S)-enantiomer recovered with 99% e.e. after 48 h.

Industrial-Scale Production Challenges

Industrial synthesis requires optimizing:

-

Cost Efficiency: Replacement of noble metal catalysts with iron-based alternatives.

-

Purification: Chromatography-free processes using crystallization-induced asymmetric transformation (CIAT).

Pharmacological Profiling

Anticonvulsant Activity

In rodent models, the compound reduced seizure duration in maximal electroshock (MES) tests:

| Dose (mg/kg) | Seizure Duration (s) | Therapeutic Index |

|---|---|---|

| 30 | 18.2 ± 2.1 | 8.5 |

| 60 | 9.8 ± 1.4 | 12.3 |

Data adapted from studies on trifluoromethyl analogues. Mechanism studies suggest GABAergic modulation, with EC₅₀ = 3.2 μM at GABAₐ receptors.

Anesthetic Potentiation

The compound reduced the minimum alveolar concentration (MAC) of isoflurane in rats by 38% at 10 mg/kg, comparable to midazolam. Hemodynamic stability was maintained, with no significant changes in mean arterial pressure (±5 mmHg).

Structure-Activity Relationships (SAR)

Key modifications influencing bioactivity:

-

Fluorine Substitution: 3,5-Difluoro analogues exhibit 2.3-fold higher GABAₐ affinity than non-fluorinated counterparts due to enhanced hydrophobic interactions .

-

Stereochemistry: The (3S)-enantiomer shows 10-fold greater anticonvulsant potency than the (3R)-form, underscoring the importance of chiral recognition.

Metabolic and Toxicological Profile

-

CYP450 Metabolism: Resistant to oxidation by CYP3A4 (t₁/₂ > 6 h vs. 1.2 h for non-fluorinated analogue).

-

Acute Toxicity: LD₅₀ = 320 mg/kg (mice), with hepatotoxicity observed at doses >100 mg/kg.

Emerging Applications

Neuroprotection

In vitro, the compound attenuated glutamate-induced neuronal death (IC₅₀ = 12.5 μM) via NMDA receptor antagonism.

Radiopharmaceuticals

¹⁸F-labeled derivatives are under investigation for PET imaging of neuroinflammation, demonstrating high blood-brain barrier permeability (LogBB = 0.52).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume